3-Chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
Overview
Description
3-Chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is a complex organic compound belonging to the class of imidazo[1,2-a]pyridines. This compound is characterized by its unique structure, which includes a fused imidazo[1,2-a]pyridine ring system with a carboxylic acid group and a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride typically involves multiple steps, starting with the construction of the imidazo[1,2-a]pyridine core[_{{{CITATION{{{2{Functionalization of imidazo [1,2- - RSC Publishing](https://pubs.rsc.org/en/content/articlelanding/2021/nj/d1nj00704a). One common approach is the cyclization of appropriate precursors, such as aminopyridines, under acidic conditions[{{{CITATION{{{2{Functionalization of imidazo 1,2- - RSC Publishing. The reaction conditions often require the use of strong acids, such as hydrochloric acid, to facilitate the formation of the imidazo ring[{{{CITATION{{{_2{Functionalization of imidazo 1,2- - RSC Publishing.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes[_{{{CITATION{{{_2{Functionalization of imidazo 1,2- - RSC Publishing. The choice of method depends on factors such as cost, scalability, and desired purity. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Functionalization of imidazo 1,2- - RSC Publishing.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃)[_{{{CITATION{{{_2{Functionalization of imidazo 1,2- - RSC Publishing.
Reduction: Reduction reactions may involve the use of hydrogen gas (H₂) in the presence of a catalyst, such as palladium on carbon (Pd/C)[_{{{CITATION{{{_2{Functionalization of imidazo 1,2- - RSC Publishing.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃)[_{{{CITATION{{{_2{Functionalization of imidazo 1,2- - RSC Publishing.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound[_{{{CITATION{{{_2{Functionalization of imidazo 1,2- - RSC Publishing.
Scientific Research Applications
Chemistry: In the field of chemistry, this compound is used as a building block for the synthesis of more complex molecules[_{{{CITATION{{{_2{Functionalization of imidazo 1,2- - RSC Publishing. Its unique structure makes it a valuable intermediate in the construction of pharmaceuticals and other organic compounds.
Biology: In biological research, 3-Chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs targeting various diseases.
Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic properties. It may be used in the development of drugs for conditions such as inflammation, pain, and infections.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism by which 3-Chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways[_{{{CITATION{{{_2{Functionalization of imidazo 1,2- - RSC Publishing. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism of action depends on the specific application and the biological system in which it is used.
Comparison with Similar Compounds
3-Chloro-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
3-Chloro-7-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
Uniqueness: 3-Chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride stands out due to its specific substitution pattern on the imidazo[1,2-a]pyridine ring, which influences its chemical reactivity and biological activity. This unique structure allows for distinct interactions with biological targets, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
3-chloro-6-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN2O2.ClH/c1-5-2-3-6-11-7(9(13)14)8(10)12(6)4-5;/h5H,2-4H2,1H3,(H,13,14);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNZSDKMXXQXBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=NC(=C(N2C1)Cl)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2044712-99-2 | |
Record name | 3-chloro-6-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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